molecular formula C10H7NO B1332841 1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile CAS No. 60899-34-5

1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile

Cat. No.: B1332841
CAS No.: 60899-34-5
M. Wt: 157.17 g/mol
InChI Key: SCTBWJINDJVNDM-UHFFFAOYSA-N
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Description

1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile is an organic compound with the molecular formula C10H7NO It is a derivative of indene, characterized by the presence of a nitrile group (-CN) and a ketone group (C=O) on the indene ring

Mechanism of Action

Target of Action

The primary target of 1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile, also known as 2,3-dihydro-1-oxo-1H-indene-4-carbonitrile, is the AMPA receptor . The AMPA receptor is a type of ionotropic transmembrane receptor for glutamate that mediates fast synaptic transmission in the central nervous system.

Mode of Action

This compound acts as an AMPA antagonist . As an antagonist, it binds to the AMPA receptor and inhibits its activation by glutamate. This prevents the influx of cations, particularly sodium ions, into the cell, thereby inhibiting neuronal excitation.

Biochemical Pathways

The compound’s action on the AMPA receptor affects the glutamatergic signaling pathway . By inhibiting the activation of AMPA receptors, it modulates synaptic transmission and plasticity in various parts of the brain. This can have downstream effects on various cognitive functions, including learning and memory.

Result of Action

The antagonistic action of this compound on the AMPA receptor results in anticonvulsant activity . By inhibiting neuronal excitation, it can help to prevent or reduce the occurrence of seizures.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile can be synthesized through several methods. One common route involves the cyclization of 3-(2-cyanophenyl)propanoic acid. This reaction typically requires a dehydrating agent and a catalyst to facilitate the formation of the indene ring structure .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amides or esters.

Scientific Research Applications

1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile has several applications in scientific research:

Comparison with Similar Compounds

  • 2,3-Dihydro-1-oxo-1H-indene-5-carbonitrile
  • 1-Oxo-2,3-dihydro-1H-indene-4-carbothioamide
  • 4-Acetyl-3-methyl-1-indanone

Comparison: 1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile is unique due to its specific substitution pattern on the indene ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties or reactivity in synthetic applications .

Properties

IUPAC Name

1-oxo-2,3-dihydroindene-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO/c11-6-7-2-1-3-9-8(7)4-5-10(9)12/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCTBWJINDJVNDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=CC=CC(=C21)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90372844
Record name 1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60899-34-5
Record name 2,3-Dihydro-1-oxo-1H-indene-4-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60899-34-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Oxo-2,3-Dihydro-1H-Indene-4-Carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 4-bromo-2,3-dihydro-1H-inden-1-one (1.00 g, 4.74 mmol) in 5 mL of DMF was added Zn(CN)2 (556 mg, 4.74 mmol) and Pd(PPh3)4 (77 mg, 0.14 mmol), and the reaction mixture was stirred under microwave irradiation for 1 h at 165° C. The solvent was removed in vacuum to afford the crude compound, which was purified via column chromatography to afford 1-oxo-2,3-dihydro-1H-indene-4-carbonitrile.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Zn(CN)2
Quantity
556 mg
Type
catalyst
Reaction Step One
Quantity
77 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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